Unii-6YV2QN3gtq

Description

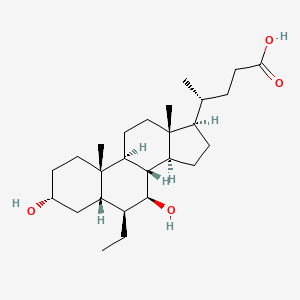

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-QJBYOJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708092-13-0 | |

| Record name | 7-epi-6beta-Ethyl ursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemoenzymatic Modifications of 7 Epi 6beta Ethyl Ursodeoxycholic Acid

Novel Synthetic Routes for Stereoselective and Regioselective Functionalization

The synthesis of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, often considered an impurity in the production of obeticholic acid, requires precise control over stereochemistry at multiple chiral centers. acs.org Novel synthetic routes are designed to selectively introduce the ethyl group at the C-6 position and to control the stereochemistry of the hydroxyl groups at C-3 and C-7.

A key challenge in the synthesis of 6-substituted bile acids is the stereoselective introduction of the alkyl group. One reported approach for a related diastereomer involves the reduction of a 6-ethylidene intermediate. caldic.com A plausible synthetic pathway for 7-epi-6beta-Ethyl Ursodeoxycholic Acid involves starting from a readily available bile acid precursor, such as chenodeoxycholic acid (CDCA). The synthesis of obeticholic acid diastereomers, including the 7-epi-6beta-ethyl variant, has been reported, highlighting the complexity of controlling the stereochemical outcomes. acs.org

A patented method for a compound identified as 3α,7β-dihydroxy-6-ethyl-5β-cholan-24-acid, which corresponds to 7-epi-6beta-Ethyl Ursodeoxycholic Acid, starts from 3α-hydroxy-6-ethylene-7-keto-5β-cholan-24-acid. This synthesis proceeds through two critical steps:

Catalytic Hydrogenation: The ethylidene group at C-6 is reduced to an ethyl group. This step can potentially lead to a mixture of 6α and 6β epimers, requiring careful selection of catalysts and reaction conditions to favor the desired 6β configuration.

Stereoselective Reduction: The carbonyl group at the C-7 position is reduced to a hydroxyl group. To achieve the desired 7β (epi) configuration, a stereoselective reducing agent is employed at low temperatures, ranging from -25°C to -30°C. google.com The choice of reducing agent is critical for achieving high diastereoselectivity, favoring the formation of the 7β-hydroxyl over the 7α-hydroxyl group. nih.gov

The separation of the desired diastereomer from other isomers formed during the synthesis often requires sophisticated purification techniques, such as preparative high-performance liquid chromatography (HPLC). acs.org

Application of Biocatalysis and Enzyme-Mediated Transformations in Synthesis

While specific biocatalytic routes for 7-epi-6beta-Ethyl Ursodeoxycholic Acid are not extensively documented, the broader field of bile acid synthesis provides a strong basis for the application of enzyme-mediated transformations. Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that have been widely used for the regio- and stereoselective oxidation and reduction of hydroxyl and keto groups in the steroid nucleus. nih.gov

In the context of synthesizing the 7-epi configuration, 7β-HSDHs are of particular interest. A chemoenzymatic approach could involve the chemical synthesis of a 7-keto-6-ethyl intermediate, followed by an enzymatic reduction. The enzymatic conversion of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA) typically involves a two-step process:

Oxidation of the 7α-hydroxyl group of CDCA to a 7-keto group, catalyzed by a 7α-HSDH.

Stereoselective reduction of the 7-keto intermediate to the 7β-hydroxyl group, catalyzed by a 7β-HSDH.

This enzymatic approach offers high stereoselectivity, often exceeding what can be achieved with conventional chemical reducing agents. googleapis.com By analogy, a similar enzymatic reduction could be applied to a 3α-hydroxy-6β-ethyl-7-keto-5β-cholan-24-oic acid precursor to yield 7-epi-6beta-Ethyl Ursodeoxycholic Acid. The selection of a suitable 7β-HSDH would be crucial to ensure efficient and selective conversion.

Furthermore, P450 monooxygenases represent another class of enzymes with potential applications. These enzymes can catalyze the direct hydroxylation of C-H bonds. While direct 7β-hydroxylation of a 6β-ethyl substituted lithocholic acid has not been reported, engineered P450 enzymes have been developed for the 7β-hydroxylation of lithocholic acid to produce UDCA. researchgate.netyoutube.com This suggests that with further protein engineering, it may be possible to develop a biocatalyst for the direct and selective synthesis of 7-epi-6beta-Ethyl Ursodeoxycholic Acid.

Derivatization Techniques for Probing Molecular Interactions and Biological Activities

Derivatization of bile acids is a common strategy to explore their structure-activity relationships and to develop probes for studying their interactions with biological targets, such as the farnesoid X receptor (FXR). nih.govresearchgate.net For 7-epi-6beta-Ethyl Ursodeoxycholic Acid, derivatization could be targeted at its hydroxyl and carboxylic acid functional groups.

Esterification and Amidation: The carboxylic acid side chain can be readily modified through esterification or amidation to produce a library of derivatives. For example, conjugation with amino acids like glycine (B1666218) or taurine (B1682933) is a natural metabolic pathway for bile acids and can be mimicked synthetically. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity and pharmacokinetic profile.

Acylation of Hydroxyl Groups: The 3α- and 7β-hydroxyl groups can be selectively acylated to introduce various functional groups. nih.gov Selective protection and deprotection strategies are often necessary to achieve regioselective derivatization. For instance, selective acylation of the 7-hydroxyl group has been achieved in related bile acids. nih.gov Such derivatives could be used to probe the importance of these hydroxyl groups for receptor binding or other biological interactions. Fluorescent or radiolabeled acyl groups could also be introduced to create molecular probes for use in binding assays or imaging studies. nih.govyakhak.org

Modification of the Steroid Scaffold: While more synthetically challenging, modifications to the steroid nucleus itself can provide valuable insights. For 7-epi-6beta-Ethyl Ursodeoxycholic Acid, further functionalization could be explored, although this would require multi-step synthetic sequences.

Green Chemistry Approaches in 7-epi-6beta-Ethyl Ursodeoxycholic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of bile acid synthesis, this often involves minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and employing catalytic methods. researchgate.net

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the 6-ethylidene precursor, as described in a patent for a related synthesis, is in line with green chemistry principles as it avoids the use of stoichiometric metal hydride reagents. google.com The development of highly selective and reusable catalysts for this transformation would further enhance its green credentials.

Biocatalysis: As discussed in section 2.2, the use of enzymes for stereoselective transformations offers a green alternative to many classical chemical methods. Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. The development of a whole-cell biocatalytic process for the synthesis of 7-epi-6beta-Ethyl Ursodeoxycholic Acid would be a significant advancement in green synthesis.

Electrochemical Methods: Electrochemical synthesis offers another promising green approach. The stereoselective electrochemical reduction of 7-ketolithocholic acid to ursodeoxycholic acid has been reported, providing a method that avoids the use of chemical reducing agents. nih.govnih.govdntb.gov.ua This technique could potentially be adapted for the stereoselective reduction of a 7-keto-6-ethyl precursor to afford 7-epi-6beta-Ethyl Ursodeoxycholic Acid. The main advantage of this approach is the use of electrons as a "reagent," which minimizes waste generation.

Mechanistic Investigations of 7 Epi 6beta Ethyl Ursodeoxycholic Acid Molecular Interactions

Protein-Ligand Binding Kinetics and Thermodynamics via Biophysical Techniques

The interaction of bile acids and their derivatives with various protein targets is fundamental to their biological effects. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in elucidating the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) : This technique would be employed to measure the real-time association and dissociation rates of 7-epi-6beta-ethyl ursodeoxycholic acid with a specific protein immobilized on a sensor chip. The resulting data would provide the kinetic constants, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

Currently, there are no publicly available studies that have utilized these techniques to specifically characterize the binding of 7-epi-6beta-ethyl ursodeoxycholic acid to any protein target. For its parent compound, UDCA, and other derivatives, such studies have been crucial in understanding their interactions with receptors like the farnesoid X receptor (FXR) and glucocorticoid receptor (GR). acs.orgunina.it

Structural Biology Approaches to Unraveling Receptor-Ligand Complexes

Determining the three-dimensional structure of 7-epi-6beta-ethyl ursodeoxycholic acid in complex with its protein targets would provide invaluable insights into its mechanism of action at an atomic level. The primary techniques for this are X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

X-ray Crystallography : This technique would involve co-crystallizing the compound with its target protein and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to generate a high-resolution electron density map, revealing the precise orientation and interactions of the ligand within the protein's binding pocket.

Cryo-Electron Microscopy (Cryo-EM) : For large protein complexes, cryo-EM has become a powerful tool. It involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging it with an electron microscope. Computational reconstruction of thousands of particle images can yield a near-atomic resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study protein-ligand interactions in solution, providing information on which parts of the protein and the ligand are involved in the binding. It can also be used to determine the structure of smaller proteins or protein domains complexed with the ligand.

As of now, no structural data from X-ray crystallography, cryo-EM, or NMR spectroscopy for 7-epi-6beta-ethyl ursodeoxycholic acid bound to a receptor has been deposited in public databases like the Protein Data Bank (PDB).

Computational Chemistry and Molecular Dynamics Simulations of Binding Events

In the absence of experimental structural data, computational methods can be used to predict and analyze the binding of 7-epi-6beta-ethyl ursodeoxycholic acid to potential protein targets.

Molecular Docking : This computational technique can predict the preferred orientation of the compound when bound to a receptor, as well as the binding affinity. This is often used to screen virtual libraries of compounds against a protein target or to generate initial models for further study.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic view of the protein-ligand complex over time. This allows for the study of the stability of the binding, the conformational changes that occur upon binding, and the detailed interactions between the ligand and the protein.

While computational studies have been performed on other bile acid derivatives to understand their receptor interactions, specific molecular docking or MD simulation studies for 7-epi-6beta-ethyl ursodeoxycholic acid are not currently published. scispace.com

Membrane Interactions and Lipid Bilayer Perturbations

Bile acids are known to interact with cell membranes, and these interactions can influence membrane properties and the function of membrane-bound proteins. The addition of the ethyl group at the 6-beta position of 7-epi-6beta-ethyl ursodeoxycholic acid would likely alter its amphiphilicity and thus its interaction with lipid bilayers compared to its parent compound.

Studies on UDCA have shown that it can protect cell membranes from the disruptive effects of more hydrophobic bile acids. nih.gov The techniques to investigate these interactions include:

Vesicle-based assays : Using model membranes like liposomes or vesicles to study the compound's ability to induce or inhibit membrane disruption, often measured by the release of a fluorescent probe.

Biophysical techniques : Methods such as differential scanning calorimetry (DSC) to measure changes in the phase transition of lipid bilayers, and neutron or X-ray scattering to study changes in membrane structure.

Specific experimental data on how 7-epi-6beta-ethyl ursodeoxycholic acid interacts with and perturbs lipid bilayers is not available in the current scientific literature.

Investigation of 7-epi-6beta-Ethyl Ursodeoxycholic Acid as a Modulator of Enzyme Activity

Bile acids can modulate the activity of various enzymes, either through direct binding or by altering the membrane environment of membrane-bound enzymes. For example, UDCA has been shown to modulate the activity of enzymes involved in cholesterol metabolism and inflammation. chemicalbook.comnih.gov

To investigate 7-epi-6beta-ethyl ursodeoxycholic acid as an enzyme modulator, a variety of in vitro enzymatic assays would be necessary. These assays would measure the rate of an enzymatic reaction in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

Currently, there are no published studies detailing the specific effects of 7-epi-6beta-ethyl ursodeoxycholic acid on the activity of any enzyme.

Cellular and Subcellular Mechanistic Effects of 7 Epi 6beta Ethyl Ursodeoxycholic Acid in Model Systems

Modulation of Intracellular Signaling Pathways (e.g., cAMP, MAPK) in in vitro Cell Lines

There is a lack of specific research on how 7-epi-6beta-Ethyl Ursodeoxycholic Acid modulates key intracellular signaling pathways such as the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways in any cell line. Studies on the parent compound, UDCA, have shown that it can influence various signaling cascades, including the suppression of the Raf-1 kinase and extracellular signal-regulated kinase (ERK) pathways. mdpi.com However, it is unknown if the addition of a 6-beta ethyl group alters these interactions.

Impact on Gene Expression Profiles and Transcriptional Regulation

No specific gene expression profiles or data on transcriptional regulation following treatment with 7-epi-6beta-Ethyl Ursodeoxycholic Acid have been published. For comparison, gene expression profiling of liver tissue from patients treated with UDCA revealed a significant downregulation of genes involved in protein biosynthetic pathways. nih.gov Whether 7-epi-6beta-Ethyl Ursodeoxycholic Acid induces a similar or distinct genomic signature is yet to be determined.

Role in Organelle Function and Integrity (e.g., mitochondrial activity, endoplasmic reticulum stress)

The role of 7-epi-6beta-Ethyl Ursodeoxycholic Acid in the function and integrity of organelles like mitochondria and the endoplasmic reticulum (ER) has not been elucidated. UDCA and its taurine (B1682933) conjugate, TUDCA, are known to have protective effects on mitochondria by inhibiting the translocation of Bax, reducing the formation of reactive oxygen species (ROS), and stabilizing the mitochondrial membrane. cybermedlife.eu They also mitigate ER stress by modulating intracellular calcium levels and inhibiting certain caspases. cybermedlife.eumdpi.com It is plausible that 7-epi-6beta-Ethyl Ursodeoxycholic Acid could have similar properties, but this requires experimental verification.

Environmental Fate and Biotransformation Pathways of 7 Epi 6beta Ethyl Ursodeoxycholic Acid Analogues

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Aquatic and Terrestrial Systems.

The abiotic degradation of 7-epi-6beta-Ethyl Ursodeoxycholic Acid analogues, processes not involving biological organisms, is a key factor in determining their environmental persistence. The primary mechanisms of abiotic degradation for organic compounds in the environment are photolysis and hydrolysis.

Photolysis: Photodegradation occurs when molecules absorb light energy, leading to their chemical breakdown. For complex molecules like synthetic bile acids, their susceptibility to photolysis depends on their ability to absorb ultraviolet (UV) or visible light. Studies on ursodeoxycholic acid (UDCA), a related natural bile acid, have shown that it can undergo photodegradation when exposed to UV light. One study demonstrated that UDCA showed sufficient degradation when exposed to photo-stability conditions for 7 days nih.gov. While specific data for 7-epi-6beta-Ethyl Ursodeoxycholic Acid analogues is limited, their structural similarity to UDCA suggests a potential for photodegradation in sunlit surface waters. The rate and extent of this degradation would be influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of synthetic bile acid analogues to hydrolysis is dependent on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature. Research on UDCA has indicated that it undergoes degradation under both acidic and alkaline hydrolytic conditions. For instance, degradation was observed in the presence of 0.1 N HCl at elevated temperatures and more significantly in 1 N NaOH nih.gov. The ester and amide linkages present in some synthetic bile acid analogues could be susceptible to hydrolysis, particularly at pH values outside of the neutral range. The rate of hydrolysis in natural aquatic systems would be influenced by the specific chemical structure of the analogue and the ambient pH and temperature of the water body.

| Degradation Mechanism | Conditions | Observations for a Related Compound (Ursodeoxycholic Acid) |

| Photodegradation | Photo stability exposure for 7 days | Sufficient degradation observed nih.gov |

| Acid Hydrolysis | 0.1 N HCl, 60–70 °C for 4 hours | Degradation observed nih.gov |

| Alkaline Hydrolysis | 1 N NaOH, 60-70 °C | Sufficient degradation observed nih.gov |

| Thermal Degradation | 60-70 °C for 24 hours | Degradation product appeared nih.gov |

Microbial Biodegradation Pathways and Identification of Degradative Microorganisms.

Microbial biodegradation is a primary route for the environmental breakdown of natural and synthetic organic compounds. Bile acids, being natural products, are readily degraded by a diverse range of soil and water bacteria nih.govmdpi.com. It is anticipated that synthetic analogues like 7-epi-6beta-Ethyl Ursodeoxycholic Acid will also be susceptible to microbial transformation, although the specific pathways and microbial consortia involved may differ.

The general aerobic degradation pathway for bile acids in bacteria involves initial oxidative reactions on the steroid nucleus, followed by the stepwise removal of the side chain, and subsequent cleavage of the steroid rings mdpi.com. This process has been studied in genera such as Pseudomonas, Comamonas, Sphingobium, Azoarcus, and Rhodococcus nih.gov. These bacteria possess specialized enzymes capable of transforming the complex steroidal structure of bile acids into central metabolic intermediates.

The biotransformation of synthetic bile acid analogues by microorganisms can lead to a variety of new derivatives through reactions such as hydroxylation, dehydrogenation, and glycosylation researchgate.net. The introduction of an ethyl group at the 6-beta position in 7-epi-6beta-Ethyl Ursodeoxycholic Acid may influence the rate and pathway of biodegradation compared to its natural counterparts. The steric hindrance from the ethyl group could potentially slow down the enzymatic attack at specific sites on the steroid nucleus.

Identifying the specific microorganisms capable of degrading these synthetic analogues is crucial for predicting their environmental persistence. Enrichment culture techniques using the target compound as the sole carbon source are a common method for isolating such microorganisms from contaminated soil or water samples. Subsequent analysis of the metabolic byproducts can help elucidate the biodegradation pathways.

Sorption and Desorption Dynamics in Environmental Matrices (e.g., Soil, Sediment).

The fate and transport of 7-epi-6beta-Ethyl Ursodeoxycholic Acid analogues in the environment are significantly influenced by their sorption and desorption behavior in soil and sediment. Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase of soil or sediment, which can reduce its bioavailability and mobility. Desorption is the reverse process, where the chemical is released back into the water phase.

The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for a compound to adsorb to the organic matter in soil and sediment, leading to lower mobility chemsafetypro.comchemsafetypro.com. Given the amphiphilic nature of bile acids, with both hydrophobic and hydrophilic regions, their sorption behavior is complex and can be influenced by soil and sediment properties such as organic carbon content, clay content, and pH ecetoc.org.

For ionizable compounds like bile acid analogues, pH plays a critical role in sorption. The charge of the molecule can change with pH, affecting its interaction with charged surfaces of soil minerals and organic matter. Generally, anionic compounds tend to be more mobile in soils with a net negative charge.

Desorption kinetics, which describe the rate at which a compound is released from a sorbed state, are important for understanding its long-term fate and potential for remobilization into the water column nih.govnih.gov. Desorption is often observed to have a biphasic nature, with an initial rapid release followed by a much slower release of the remaining fraction nih.gov. This slow desorption can contribute to the long-term persistence of contaminants in the environment.

| Parameter | Description | Importance for Environmental Fate |

| Kd (Distribution Coefficient) | Ratio of the concentration of a chemical sorbed to a solid matrix to its concentration in the surrounding aqueous solution at equilibrium ecetoc.org. | Indicates the extent of partitioning between solid and water phases, affecting mobility. |

| Koc (Organic Carbon-Water Partition Coefficient) | Normalizes the Kd value to the organic carbon content of the soil or sediment ecetoc.org. | Allows for comparison of sorption potential across different soils and sediments. High Koc suggests strong binding to organic matter and low mobility chemsafetypro.comchemsafetypro.com. |

Volatilization and Atmospheric Transport Considerations.

Volatilization, the transfer of a chemical from a liquid or solid phase to a gaseous phase, and subsequent atmospheric transport are generally not considered significant fate processes for compounds like bile acid analogues. The potential for a chemical to volatilize from water is often assessed using its Henry's Law Constant (HLC) copernicus.orgcopernicus.org. A high HLC indicates a greater tendency for a compound to partition from water to air copernicus.org.

Bile acids and their derivatives are large, non-volatile molecules with very low vapor pressures. Their chemical structure, characterized by a rigid steroid nucleus and polar functional groups, results in strong intermolecular forces that limit their tendency to escape into the atmosphere. The HLC for such compounds is expected to be very low.

Due to their low volatility, significant atmospheric transport of 7-epi-6beta-Ethyl Ursodeoxycholic Acid analogues is highly unlikely. Their environmental distribution will be predominantly governed by their behavior in aquatic and terrestrial systems.

Development of Environmental Monitoring Methodologies for Cholanoid Residues.

The development of sensitive and specific analytical methods is essential for monitoring the presence and concentration of cholanoid residues, including synthetic analogues, in environmental matrices such as water, soil, and sediment. The complexity of these matrices and the typically low concentrations of the target analytes present significant analytical challenges.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acids in various samples springernature.comepa.govnih.gov. This technique offers high sensitivity, selectivity, and the ability to quantify a wide range of bile acid species simultaneously. The sample preparation for LC-MS/MS analysis is crucial and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes nih.govcreative-proteomics.com.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis, though it typically requires derivatization of the analytes to increase their volatility researchgate.net.

For environmental monitoring programs, the choice of analytical method will depend on the specific cholanoid residues of interest, the required detection limits, and the nature of the environmental sample. The development of robust and validated analytical methods is a prerequisite for accurate environmental risk assessment of these emerging contaminants.

| Analytical Technique | Description | Key Advantages for Cholanoid Analysis |

| HPLC-MS/MS | High-performance liquid chromatography separates the compounds, which are then detected and quantified by tandem mass spectrometry springernature.comepa.govnih.gov. | High sensitivity, high selectivity, ability to analyze a wide range of compounds without derivatization. |

| GC-MS | Gas chromatography separates volatile derivatives of the compounds, which are then detected by mass spectrometry researchgate.net. | Provides detailed structural information, good for certain types of bile acids. |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from a complex matrix before analysis nih.govcreative-proteomics.com. | Improves method sensitivity and reduces matrix interference. |

Advanced Analytical Methodologies for Research on 7 Epi 6beta Ethyl Ursodeoxycholic Acid

Development of High-Resolution Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

The detection and quantification of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, often present in complex matrices with other isomeric bile acids, necessitate the use of high-resolution analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands as the gold standard for bile acid analysis due to its superior sensitivity and specificity. nih.govmdpi.com

Chromatographic Separation: Reversed-phase HPLC using a C18 column is a common and effective technique for separating bile acids. nih.govresearchgate.netnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer, often containing ammonium (B1175870) acetate (B1210297). nih.govnih.gov Gradient elution is frequently employed to achieve baseline separation of isomeric bile acids, which is critical for distinguishing 7-epi-6beta-Ethyl Ursodeoxycholic Acid from other related compounds. labcorp.com For instance, a method developed for UDCA and its metabolites used an acetonitrile/ammonium acetate buffer, demonstrating successful separation for quantification. nih.gov

Mass Spectrometric Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for quantifying low-abundance bile acids. labcorp.comnih.gov Electrospray ionization (ESI) is the most common ionization technique, typically operated in the negative ion mode for bile acids, as they readily form [M-H]⁻ ions. nih.govlabcorp.com Multiple Reaction Monitoring (MRM) is a widely used MS/MS scan mode for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high specificity and minimizing matrix interference. nih.govlabcorp.com For UDCA, a precursor ion of m/z 391.3 and a product ion of m/z 373.5 have been used for monitoring. nih.gov Similar specific transitions would be established for 7-epi-6beta-Ethyl Ursodeoxycholic Acid in a validated assay.

Quantification: Quantitative analysis is typically performed using an internal standard, often a deuterated analog of the analyte, to correct for matrix effects and variations in sample preparation and instrument response. nih.govlabcorp.com Calibration curves are constructed by analyzing standards of known concentrations, and the concentration of the analyte in unknown samples is determined by interpolation. Methods for bile acids have demonstrated linearity over a wide concentration range, with lower limits of quantification (LLOQ) in the low ng/mL range. nih.govnih.gov

Table 1: Exemplary HPLC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govlabcorp.com |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) | labcorp.com |

| Internal Standard | Deuterated Analog (e.g., UDCA-d4) | nih.gov |

Application of Advanced Spectroscopic Methods (e.g., NMR, IR, Raman) for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation and conformational analysis of bile acids like 7-epi-6beta-Ethyl Ursodeoxycholic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for determining the precise three-dimensional structure of molecules. researchgate.net For a complex steroidal structure like 7-epi-6beta-Ethyl Ursodeoxycholic Acid, 2D NMR techniques such as COSY, HSQC, and HMBC are essential to assign all proton and carbon signals and to establish connectivity within the molecule. The stereochemistry, including the orientation of the hydroxyl and ethyl groups (alpha or beta), can be determined by analyzing coupling constants and through-space interactions observed in NOESY spectra. researchgate.net The chemical shifts of key protons and carbons provide information about the local electronic environment and conformation. nih.govhmdb.ca

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in a molecule. nih.govjocpr.comjocpr.com The IR spectrum of 7-epi-6beta-Ethyl Ursodeoxycholic Acid would show characteristic absorption bands for the hydroxyl (O-H) groups, the carboxylic acid (C=O and O-H) group, and the C-H bonds of the steroid nucleus and the ethyl group. jocpr.comrsc.org These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can provide insights into the solid-state packing or aggregation in solution. nih.gov Raman spectroscopy, being particularly insensitive to water, is well-suited for analyzing biological samples. researchgate.netmdpi.com Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for detecting and differentiating even closely related bile acid species. nih.govulaval.ca

Table 2: Key Spectroscopic Regions for Bile Acid Analysis

| Spectroscopy | Wavenumber/Shift | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) | nih.gov |

| FT-IR | ~1710 cm⁻¹ | C=O stretching (carboxylic acid) | jocpr.com |

| Raman | 1020–1050 cm⁻¹ | S=O deformation (for sulfonate conjugates) | nih.gov |

| ¹H NMR | Varies | Protons of the steroid skeleton and side chain | hmdb.caresearchgate.net |

| ¹³C NMR | Varies | Carbons of the steroid skeleton and side chain | nih.gov |

Hyphenated Techniques for Metabolite Profiling and Identification in Complex Biological and Environmental Matrices

To understand the metabolic fate of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, hyphenated analytical techniques are employed to profile and identify its metabolites in complex samples like plasma, bile, or feces. nih.gov

LC-MS/MS is the predominant technique for metabolite profiling. mdpi.comnih.gov A non-targeted or "metabolomics" approach can be used initially to screen for all potential metabolites. tum.de This involves acquiring full-scan MS data and MS/MS data for all detected ions. The metabolites are then identified by comparing their exact mass, retention time, and fragmentation pattern to those of reference standards or by interpreting the fragmentation spectra to deduce the structure of the modification (e.g., glucuronidation, sulfation, or hydroxylation). nih.gov

For example, studies on UDCA metabolism have identified various phase I (oxidation) and phase II (conjugation) metabolites, such as 7-ketolithocholic acid, ursocholic acid, and glucuronide or sulfate (B86663) conjugates. nih.govnih.govdrugbank.com A similar metabolic pathway could be anticipated for 7-epi-6beta-Ethyl Ursodeoxycholic Acid. The development of a predicted multiple reaction monitoring (pMRM) strategy can aid in the comprehensive identification of metabolites, including those present at trace levels. nih.gov

Standardization and Validation of Analytical Protocols for Research Purposes

For research findings to be reliable and reproducible, the analytical methods used must be rigorously validated. nih.govmdpi.comlabcorp.com The validation of a bioanalytical method for 7-epi-6beta-Ethyl Ursodeoxycholic Acid would follow established international guidelines.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including isomers and metabolites. nih.gov

Linearity and Range: The concentration range over which the method is accurate and precise. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results (both within a day and between days). nih.govsciencescholar.us

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process from the sample matrix. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov

Table 3: Compound Names Mentioned

| UNII Code | Chemical Name | Other Names/Synonyms | CAS Number |

|---|---|---|---|

| UNII-6YV2QN3gtq | 7-epi-6beta-Ethyl Ursodeoxycholic Acid | (3α,5β,6β,7β)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | 1708092-13-0 |

| N/A | Ursodeoxycholic Acid | Ursodiol, UDCA | 128-13-2 |

| N/A | Chenodeoxycholic Acid | CDCA | 474-25-9 |

| N/A | Lithocholic Acid | LCA | 434-13-9 |

| N/A | Cholic Acid | CA | 81-25-4 |

| N/A | Deoxycholic Acid | DCA | 83-44-3 |

| N/A | Glycoursodeoxycholic Acid | GUDCA | 64480-66-6 |

| N/A | Tauroursodeoxycholic Acid | TUDCA | 14605-22-2 |

| N/A | 7-ketolithocholic acid | 4651-67-6 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Epi 6beta Ethyl Ursodeoxycholic Acid Derivatives

Systematic Modification of the Cholanoid Skeleton and Functional Groups to Elucidate Mechanistic Insights

Systematic modifications of the cholanoid skeleton of bile acids, including UDCA and its derivatives, have provided significant insights into their mechanisms of action. The introduction of an alkyl group at the 6-position of the steroid nucleus is a key modification that has been explored in related compounds. For instance, the synthesis of 6α-methyl ursodeoxycholic acid has been shown to alter the physicochemical properties of the parent molecule. nih.gov

This modification slightly increases the lipophilicity of the bile acid. nih.gov In the case of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, the presence of the 6β-ethyl group would similarly be expected to enhance its lipophilic character compared to the parent UDCA molecule. This increased lipophilicity can influence how the molecule interacts with biological membranes and proteins.

Furthermore, studies on related compounds, such as 6α-ethyl-chenodeoxycholic acid (obeticholic acid), have demonstrated that such modifications can dramatically enhance the potency of the molecule as an agonist for specific receptors, like the farnesoid X receptor (FXR). wikipedia.org Obeticholic acid is a potent FXR agonist, and this activity is largely attributed to the presence of the 6α-ethyl group. wikipedia.org This suggests that the 6β-ethyl group in 7-epi-6beta-Ethyl Ursodeoxycholic Acid is a critical determinant of its biological activity profile.

The following table summarizes the key structural modifications in related bile acid derivatives and their observed effects:

| Compound | Key Structural Modification | Effect on Physicochemical Properties | Biological Implication |

| 6α-Methyl Ursodeoxycholic Acid | Methyl group at 6α-position | Increased lipophilicity, lower critical micellar concentration nih.gov | Enhanced cholesterol gallstone dissolution rate nih.gov |

| Obeticholic Acid (6α-ethyl-chenodeoxycholic acid) | Ethyl group at 6α-position | --- | Potent Farnesoid X Receptor (FXR) agonist wikipedia.org |

| Guanidine-substituted Bile Acids | Guanidine group at C-3 position | --- | Efficient cellular delivery vehicles for RNA scitechnol.com |

| 7-epi-6beta-Ethyl Ursodeoxycholic Acid | Ethyl group at 6β-position, 7β-hydroxyl group | Inferred increased lipophilicity | Inferred modulation of nuclear receptors like FXR |

Correlation Between Structural Features and Molecular Interaction Profiles

The structural features of 7-epi-6beta-Ethyl Ursodeoxycholic Acid are directly correlated with its molecular interaction profile. The amphipathic nature of bile acids, with a hydrophobic β-face and a hydrophilic α-face, dictates their ability to interact with both lipids and proteins. frontiersin.org The addition of the ethyl group at the 6β-position enhances the hydrophobicity of the convex side of the molecule, which can lead to stronger interactions with hydrophobic pockets in target proteins.

As previously mentioned, the 6α-ethyl derivative of chenodeoxycholic acid, obeticholic acid, is a potent FXR agonist. wikipedia.org The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. ontosight.ai The interaction of obeticholic acid with FXR is a key example of how a small modification to the bile acid skeleton can lead to a highly specific and potent biological activity. It is therefore highly probable that 7-epi-6beta-Ethyl Ursodeoxycholic Acid also interacts with nuclear receptors like FXR, and its specific binding affinity and activation profile would be determined by the precise stereochemistry of the ethyl group and the 7-hydroxyl group.

Bile acids and their derivatives can also interact with a variety of other proteins, including membrane transporters. nih.gov These interactions are crucial for their enterohepatic circulation and can also influence the transport of other drugs. The specific structural features of 7-epi-6beta-Ethyl Ursodeoxycholic Acid will determine its affinity for these transporters, thereby affecting its pharmacokinetic profile.

Computational Approaches to Predicting Structure-Function Relationships

Computational methods are increasingly being used to predict the structure-function relationships of bile acid derivatives. Molecular docking simulations, for example, can be used to model the interaction of these molecules with their protein targets, such as FXR. These simulations can help to identify the key amino acid residues involved in binding and can provide insights into why certain structural modifications enhance or diminish binding affinity.

For instance, molecular docking studies have been employed to understand the binding of various ligands to FXR and to design new agonists with improved properties. ontosight.ai While specific computational studies on 7-epi-6beta-Ethyl Ursodeoxycholic Acid are not widely available in the literature, the methodologies applied to its analogs can be informative. These approaches would likely involve:

Homology Modeling: To create a 3D model of a target protein if its crystal structure is not available.

Molecular Docking: To predict the binding pose and affinity of 7-epi-6beta-Ethyl Ursodeoxycholic Acid to its target.

Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex and to understand the dynamic nature of their interaction over time.

These computational tools can accelerate the process of drug discovery and development by allowing for the virtual screening of large libraries of compounds and by providing a rational basis for the design of new derivatives with desired biological activities.

Exploring Stereochemical Influences on Biological and Environmental Behavior

The stereochemistry of bile acids is a critical determinant of their biological and environmental behavior. A prime example of this is the difference between chenodeoxycholic acid (CDCA), which has a 7α-hydroxyl group, and its epimer, ursodeoxycholic acid (UDCA), which has a 7β-hydroxyl group. researchgate.net This seemingly minor change in the orientation of a single hydroxyl group has profound effects on the molecule's properties. UDCA is more hydrophilic and less toxic than CDCA. drugbank.com

The 7-epi configuration of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, meaning it has a 7β-hydroxyl group like UDCA, is therefore of great significance. This configuration is expected to confer a more hydrophilic character to the α-face of the molecule compared to a hypothetical 7α-isomer. This difference in hydrophilicity can influence its solubility, its ability to form micelles, and its interaction with biological membranes. researchgate.net

Studies comparing the effects of CDCA and UDCA have shown that their stereochemistry influences their impact on gut microbiota and epithelial barrier function. researchgate.net CDCA can be detrimental to the microbiota and the epithelial barrier, while UDCA has been shown to have protective effects. researchgate.net The 7β-hydroxyl configuration in 7-epi-6beta-Ethyl Ursodeoxycholic Acid suggests that it may share some of the favorable biological properties of UDCA in this regard.

The table below summarizes the key stereochemical features and their likely influence on the properties of the molecule:

| Stereochemical Feature | Position | Influence on Properties |

| 7β-Hydroxyl Group (epi-configuration) | C-7 | Increased hydrophilicity of the α-face, potential for reduced toxicity compared to 7α-isomer, influences interaction with gut microbiota. drugbank.comresearchgate.net |

| 6β-Ethyl Group | C-6 | Increased lipophilicity of the β-face, influences binding affinity and specificity for protein targets. |

| cis-A/B Ring Junction | Rings A and B | Creates a bent, amphipathic structure characteristic of bile acids. frontiersin.org |

Theoretical and Computational Studies on 7 Epi 6beta Ethyl Ursodeoxycholic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic structure of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, which in turn predicts its reactivity. These calculations provide data on molecular orbitals, charge distribution, and molecular electrostatic potential.

Key Research Findings:

Electronic Descriptors: Calculations can determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Reactivity Sites: The molecular electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. This is crucial for understanding potential metabolic pathways.

Spectroscopic Properties: Quantum chemistry can simulate spectroscopic data, such as NMR chemical shifts and IR frequencies, which aids in the structural elucidation and characterization of the compound. science.gov

Interactive Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | Typically in the range of -9 to -6 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Typically in the range of 0 to 2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Varies | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Varies | Influences solubility and intermolecular interactions. |

Molecular Docking and Dynamics Simulations to Understand Binding Affinity and Conformational Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict how 7-epi-6beta-Ethyl Ursodeoxycholic Acid interacts with biological targets, such as proteins and enzymes. These simulations provide insights into binding affinity and the conformational changes that occur upon binding.

Key Research Findings:

Binding Mode Prediction: Molecular docking studies can predict the preferred orientation of 7-epi-6beta-Ethyl Ursodeoxycholic Acid when it binds to a receptor's active site. researchgate.net This includes identifying key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Binding Affinity Estimation: The strength of the interaction between the compound and its target can be estimated through scoring functions in docking programs and more rigorous free energy calculations from molecular dynamics simulations.

Conformational Flexibility: Molecular dynamics simulations can model the dynamic nature of both the ligand and the protein, revealing how their conformations change over time and how these changes affect binding. This is particularly important for understanding the function of flexible receptors.

Interactive Data Table: Simulated Binding Interactions

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Farnesoid X Receptor (FXR) | Estimated based on similar bile acids | Specific residues in the ligand-binding domain |

| G-protein coupled bile acid receptor 1 (TGR5) | Estimated based on similar bile acids | Transmembrane residues |

Predictive Modeling of Environmental Transport and Degradation Pathways

Computational models are used to predict the environmental fate of 7-epi-6beta-Ethyl Ursodeoxycholic Acid, including its transport through different environmental compartments and its potential degradation pathways.

Key Research Findings:

Physicochemical Properties: Models utilize calculated properties like water solubility, octanol-water partition coefficient (LogP), and vapor pressure to predict how the compound will distribute in the environment (e.g., in soil, water, or air).

Biodegradation Prediction: Computational systems can predict the likelihood of microbial degradation by identifying susceptible chemical bonds and functional groups. This helps in assessing the persistence of the compound in the environment.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict potential ecotoxicity to various organisms based on the molecule's structural features.

Interactive Data Table: Predicted Environmental Fate Parameters

| Parameter | Predicted Value | Environmental Implication |

| Water Solubility | Low to Moderate | Affects its concentration in aquatic systems. |

| LogP | High | Indicates a tendency to bioaccumulate in fatty tissues. |

| Biodegradation Half-life | Varies | Determines its persistence in the environment. |

In Silico Screening for Potential Biological Targets and Interaction Partners

In silico screening methods are used to search large databases of biological targets to identify potential proteins that may interact with 7-epi-6beta-Ethyl Ursodeoxycholic Acid. This approach can help in discovering new therapeutic applications or understanding potential off-target effects.

Key Research Findings:

Target Identification: By comparing the structure of 7-epi-6beta-Ethyl Ursodeoxycholic Acid to libraries of known ligands, virtual screening can identify potential protein targets.

Pathway Analysis: Once potential targets are identified, pathway analysis tools can be used to understand the broader biological pathways that might be affected by the compound.

Off-Target Prediction: In silico methods can help predict unintended interactions with other proteins, which is crucial for assessing the potential for side effects.

Interactive Data Table: Potential Biological Targets Identified through In Silico Screening

| Potential Target | Family | Predicted Function |

| Nuclear Receptors | Transcription Factors | Regulation of gene expression related to metabolism and inflammation. |

| Membrane Transporters | Solute Carrier (SLC) family | Transport of bile acids and other molecules across cell membranes. |

| Enzymes | Cytochrome P450 family | Involvement in metabolism and detoxification. |

Future Research Directions and Emerging Paradigms in 7 Epi 6beta Ethyl Ursodeoxycholic Acid Research

Integration with Systems Biology and Omics Approaches

A holistic understanding of the biological impact of 7-epi-6beta-Ethyl Ursodeoxycholic Acid can be achieved through its integration with systems biology and multi-omics platforms. iroatech.com This approach allows for a comprehensive view of the molecular and physiological changes induced by the compound, moving beyond single-pathway analyses. The amalgamation of genomics, transcriptomics, proteomics, and metabolomics will be instrumental in mapping the compound's mechanism of action. siu.edu

Future investigations should focus on constructing detailed interaction networks. By mapping the genes, proteins, and metabolites that are differentially expressed or altered upon exposure to 7-epi-6beta-Ethyl Ursodeoxycholic Acid, researchers can identify novel therapeutic targets and signaling cascades. siu.edu For instance, integrated multi-omics has been successfully used to understand how other bile acids, like deoxycholic acid, modulate gut microbiota and metabolic pathways in liver injury. nih.govnih.gov This type of approach could reveal how 7-epi-6beta-Ethyl Ursodeoxycholic Acid influences the gut-liver axis, a critical communication pathway in metabolic health. nih.gov

Physiology-based pharmacokinetic (PBPK) models will be crucial in this endeavor. nih.gov These computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound, predicting its concentration in various tissues over time. nih.govbiorxiv.org By integrating omics data into these models, a more dynamic and predictive understanding of the compound's effects can be developed. biorxiv.org

Table 1: Illustrative Multi-Omics Data Integration Plan for 7-epi-6beta-Ethyl Ursodeoxycholic Acid Research

| Omics Level | Data to be Collected | Potential Insights |

| Genomics | Single Nucleotide Polymorphisms (SNPs) in genes related to bile acid transport and metabolism. | Identification of genetic predispositions to varied responses to the compound. |

| Transcriptomics | mRNA expression profiles in hepatic and intestinal cell lines. | Elucidation of gene regulatory networks affected by the compound. |

| Proteomics | Quantitative analysis of protein expression in response to treatment. | Identification of key protein effectors and signaling pathway modulation. |

| Metabolomics | Profiling of endogenous bile acids, lipids, and other small molecules. frontiersin.org | Understanding the impact on the overall metabolic landscape and identifying biomarkers of response. frontiersin.org |

Exploration of Novel Biocatalytic Transformations

The synthesis and modification of bile acid derivatives like 7-epi-6beta-Ethyl Ursodeoxycholic Acid can be significantly advanced through the exploration of novel biocatalytic transformations. Enzymes offer a highly selective, efficient, and sustainable alternative to traditional chemical synthesis methods, which often require tedious protection and deprotection steps. rsc.org Lipases and other enzymes have already been successfully used for the regioselective synthesis of various steroid derivatives.

Future research should focus on discovering and engineering enzymes with novel specificities for modifying the steroid core of bile acids. rsc.org This includes enzymes like hydroxysteroid dehydrogenases (HSDHs), which are crucial in the natural synthesis and modification of bile acids. For instance, 3β-Hydroxysteroid dehydrogenase is involved in the synthesis of various steroid hormones. wikipedia.org The use of cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions, also presents a promising avenue for creating novel derivatives with potentially enhanced biological activity. acs.org

A chemoenzymatic strategy, combining the strengths of both chemical and enzymatic synthesis, could be particularly powerful. acs.org This approach could involve using enzymes for specific, challenging transformations on a chemically synthesized scaffold. The development of one-pot biocatalytic processes, where multiple enzymatic reactions occur sequentially in a single reactor, would further enhance the efficiency and sustainability of synthesizing novel derivatives of 7-epi-6beta-Ethyl Ursodeoxycholic Acid. acs.org

Table 2: Potential Biocatalytic Reactions for Modifying 7-epi-6beta-Ethyl Ursodeoxycholic Acid

| Enzyme Class | Reaction Type | Potential Outcome |

| Hydroxysteroid Dehydrogenases (HSDHs) | Oxidation/Reduction of hydroxyl groups | Creation of novel keto- or epi- derivatives with altered receptor binding affinities. |

| Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of new hydroxyl groups to enhance solubility or create new sites for conjugation. rsc.org |

| Lipases | Acylation/Esterification | Attachment of fatty acids or other moieties to improve pharmacokinetic properties. rsc.org |

| Glucuronosyltransferases | Glucuronidation | Synthesis of conjugated derivatives for studying metabolic pathways. wikipedia.org |

Application of Advanced Nanotechnology for Fundamental Mechanistic Studies

Advanced nanotechnology offers powerful tools to investigate the fundamental mechanisms of action of 7-epi-6beta-Ethyl Ursodeoxycholic Acid at the cellular and subcellular levels. Nanoparticles can be engineered as sophisticated delivery systems to study how the compound interacts with specific cells and biological pathways. genesispub.orgnih.gov

Bile acid-based nanoparticles are an emerging area of research, leveraging the unique properties of these molecules for targeted drug delivery. innoscience.runih.gov For instance, nanoparticles incorporating bile acids have been shown to enhance the delivery of mRNA to extrahepatic tissues. thno.org This suggests that 7-epi-6beta-Ethyl Ursodeoxycholic Acid could be incorporated into nanocarriers to study its effects on specific cell types or to overcome biological barriers. The unique amphiphilic structure of bile acids makes them suitable for forming nanostructures like micelles and vesicles that can encapsulate other molecules. dovepress.com

Furthermore, nanoparticles can be used as imaging agents to track the distribution of 7-epi-6beta-Ethyl Ursodeoxycholic Acid in real-time. nih.gov By functionalizing nanoparticles with fluorescent tags and conjugating them to the bile acid, it would be possible to visualize its uptake and intracellular trafficking. This could provide unprecedented insights into how the compound engages with cellular receptors and organelles, and how it modulates metabolic pathways. researchgate.netmdpi.com

Table 3: Nanotechnology-Based Approaches for Mechanistic Studies

| Nanotechnology Application | Methodology | Research Question Addressed |

| Targeted Delivery | Encapsulation of the compound in ligand-targeted liposomes or polymeric nanoparticles. nih.gov | What are the cell-specific effects of 7-epi-6beta-Ethyl Ursodeoxycholic Acid? |

| Intracellular Tracking | Conjugation to quantum dots or gold nanoparticles for live-cell imaging. nih.gov | Where does the compound localize within the cell and what are its dynamics? |

| Metabolic Probing | Use of nanoparticle-based sensors to detect changes in intracellular metabolites. | How does the compound directly alter specific metabolic pathways in real-time? |

| Bioavailability Enhancement | Formulation into solid lipid nanoparticles or nanoemulsions. dovepress.com | Can the oral bioavailability and therapeutic efficacy of the compound be improved? |

Development of Predictive Models for Environmental Persistence and Transformation

As with any synthetic compound, it is crucial to understand the environmental fate of 7-epi-6beta-Ethyl Ursodeoxycholic Acid. The development of predictive computational models can provide valuable insights into its persistence, transformation, and potential ecological impact. Steroid-based compounds can be recalcitrant to degradation and may persist in the environment. nih.govsciencedaily.com

In silico models can predict the degradation pathways of pharmaceuticals in various environmental compartments, such as soil and water. acs.orgacs.org These models use knowledge bases of chemical reactions to forecast the likely transformation products that may arise from processes like hydrolysis, oxidation, and photolysis. acs.org For steroid hormones, biodegradation is a key process in their elimination from the environment, but their persistence has been noted in some cases. siu.edu

Table 4: Parameters for Predictive Environmental Fate Modeling

| Model Parameter | Description | Data Source |

| Sorption Coefficient (Koc) | The tendency of the compound to adsorb to soil organic carbon. | Laboratory batch experiments; Quantitative Structure-Activity Relationship (QSAR) models. |

| Biodegradation Rate Constant | The rate at which the compound is degraded by microorganisms. | Aerobic and anaerobic soil/water incubation studies. |

| Hydrolysis Rate Constant | The rate of degradation due to reaction with water at different pH values. | Laboratory experiments under controlled pH and temperature. |

| Photolysis Quantum Yield | The efficiency of light in breaking down the compound. | Photodegradation experiments using simulated sunlight. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing UNII-6YV2QN3GTQ?

Methodological Answer: Synthesis protocols should follow peer-reviewed literature, detailing reaction conditions (e.g., temperature, solvent systems, catalysts) and purification steps (e.g., recrystallization, chromatography). Characterization requires multi-modal spectroscopic validation:

- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H) and carbons (¹³C) to confirm molecular structure .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended) under standardized mobile phases and column conditions . Always cross-reference with established databases (e.g., PubChem, SciFinder) and cite original synthesis procedures to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer: Combine complementary techniques:

- 2D NMR (COSY, HSQC, HMBC): Resolve spin-spin coupling and long-range correlations to assign stereochemistry .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyls, amines) to rule out tautomeric forms . Document instrument parameters (e.g., magnetic field strength for NMR, scan resolution for IR) to enable cross-lab validation .

Q. How can researchers ensure the stability and purity of this compound under varying experimental conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., exposure to heat, light, humidity) and monitor via HPLC or UV-Vis spectroscopy at defined intervals .

- Purity Monitoring: Use differential scanning calorimetry (DSC) to detect polymorphic changes and thermogravimetric analysis (TGA) for decomposition thresholds .

- Storage Protocols: Store samples in inert atmospheres (argon/vacuum) at –20°C, with periodic re-testing to confirm integrity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Systematic Replication: Reproduce prior studies using identical reagents and conditions, documenting deviations (e.g., solvent lot variability, humidity) .

- Meta-Analysis: Statistically aggregate published data (e.g., melting points, solubility) to identify outliers and confounders using tools like R or Python .

- Controlled Variables: Isolate factors (e.g., pH, ionic strength) in a fractional factorial design to pinpoint sources of variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, validating assumptions of normality and homoscedasticity .

- Bootstrap Resampling: Estimate confidence intervals for dose-response parameters when sample sizes are limited .

- ANOVA with Post Hoc Tests: Compare multiple dose groups while controlling for Type I error (e.g., Tukey’s HSD) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using force fields (e.g., AMBER, CHARMM) and validate with experimental binding assays (e.g., SPR, ITC) .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) and machine learning algorithms (e.g., random forests) .

- Docking Studies: Cross-validate in silico docking scores (AutoDock Vina, Glide) with mutagenesis data to refine binding hypotheses .

Q. What strategies address variability in biological assay outcomes involving this compound?

Methodological Answer:

- Assay Standardization: Include positive/negative controls in every plate (e.g., reference inhibitors) and normalize data to internal standards (e.g., housekeeping genes) .

- Blinded Experiments: Mask sample identities during data collection and analysis to reduce bias .

- Power Analysis: Pre-determine sample sizes using effect size estimates from pilot studies to ensure statistical robustness .

Q. How can researchers develop a theoretical framework for this compound’s mechanism within a broader scientific context?

Methodological Answer:

- Literature Synthesis: Map existing theories (e.g., enzyme inhibition, receptor agonism) to observed phenomena using citation networks (VOSviewer, CitNetExplorer) .

- Hypothesis Formulation: Use abductive reasoning to propose mechanisms that explain anomalies (e.g., unexpected allosteric effects) .

- Iterative Validation: Test predictions through knockout models (CRISPR) or isotopic labeling (¹³C/¹⁵N tracing) .

Key Methodological Considerations

- Reproducibility: Document all experimental parameters (e.g., buffer compositions, instrument calibration) in supplemental materials .

- Ethical Data Integration: Obtain informed consent when linking biochemical data to external datasets (e.g., clinical records) .

- Theoretical Grounding: Align experimental designs with established frameworks (e.g., transition state theory for kinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.